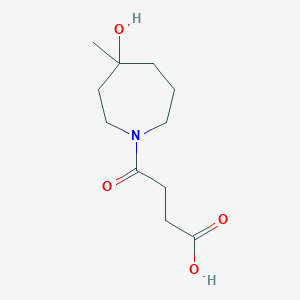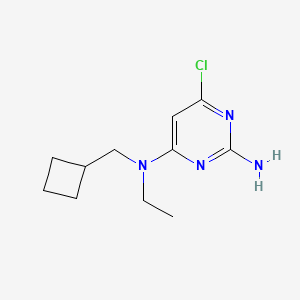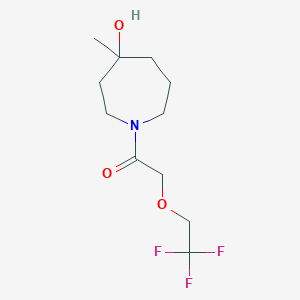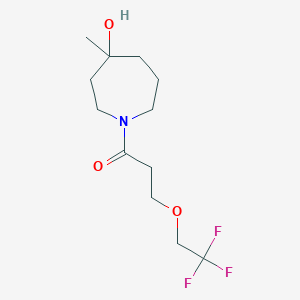
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine, which is a cyclic organic compound commonly used in the synthesis of various drugs. Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is synthesized using a specific method and has been found to exhibit certain biochemical and physiological effects.
作用机制
The mechanism of action of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This modulation results in the desired therapeutic effects of the compound.
Biochemical and Physiological Effects:
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has been found to exhibit certain biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been found to have anti-convulsant effects and may be useful in the treatment of epilepsy. The compound has also been studied for its potential neuroprotective effects in various neurological disorders.
实验室实验的优点和局限性
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has certain advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it an attractive compound for further study. Additionally, the compound is relatively stable and easy to synthesize. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, the compound has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for the study of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate. One direction is to further investigate the mechanism of action of the compound to optimize its therapeutic effects. Additionally, the compound could be studied in more complex animal models to better understand its potential clinical applications. Another future direction is to explore the use of the compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could focus on the development of new derivatives of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate with improved pharmacological properties.
合成方法
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is synthesized using a specific method that involves the reaction of 3-methoxy-3-methylpiperidine with butyric anhydride in the presence of a base catalyst. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has been found to exhibit certain therapeutic applications in scientific research. This compound has been studied for its potential use as an analgesic, anti-inflammatory, and anti-convulsant agent. Additionally, it has been explored for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(16-3)7-5-9-13(10-12)8-4-6-11(14)15-2/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILSVCQPCRAESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)



![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)




![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)